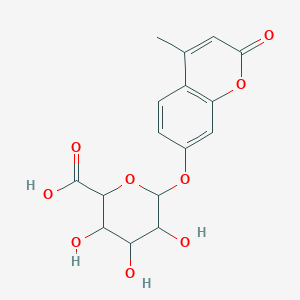

3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid

CAS No.:

Cat. No.: VC13333836

Molecular Formula: C16H16O9

Molecular Weight: 352.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H16O9 |

|---|---|

| Molecular Weight | 352.29 g/mol |

| IUPAC Name | 3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid |

| Standard InChI | InChI=1S/C16H16O9/c1-6-4-10(17)24-9-5-7(2-3-8(6)9)23-16-13(20)11(18)12(19)14(25-16)15(21)22/h2-5,11-14,16,18-20H,1H3,(H,21,22) |

| Standard InChI Key | ARQXEQLMMNGFDU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Introduction

Structural Characteristics

Molecular Architecture and Stereochemistry

The compound’s IUPAC name, (3S,4S,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid , reflects its intricate stereochemistry. The core structure consists of a chromen-2-one ring (4-methyl-2-oxochromene) linked via an ether bond to a glucuronic acid derivative (oxane-2-carboxylic acid) . Key features include:

-

Chromene moiety: A bicyclic system with a ketone group at position 2 and a methyl substituent at position 4 .

-

Glucuronic acid unit: A six-membered oxane ring with hydroxyl groups at positions 3, 4, and 5 and a carboxylic acid at position 2 .

The stereochemical configuration is critical for its biological interactions. The glucuronic acid component adopts a -D-configuration, as evidenced by the notations in its SMILES string :

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 352.29 g/mol | |

| Stereocenters | 5 | |

| IUPAC Name | (3S,4S,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid | |

| SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3C(C@HO)O | |

| InChIKey | ARQXEQLMMNGFDU-PQGQZWEESA-N |

Functional Groups and Physicochemical Properties

The compound’s functionality arises from:

-

Hydroxyl groups: Facilitate hydrogen bonding, influencing solubility and membrane permeability .

-

Carboxylic acid: Enhances water solubility and enables salt formation .

-

Chromen-2-one system: Imparts planar aromaticity, aiding interactions with biological targets like enzymes and DNA .

Its topological polar surface area (TPSA) is approximately 213 Ų, indicating moderate polarity . The calculated partition coefficient () of 3.80 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Synthesis and Production

Synthetic Pathways

While explicit synthesis protocols for this compound are scarce, analogous flavonoid glucuronides are typically synthesized via:

-

Glycosylation: Coupling activated glucuronic acid donors (e.g., UDP-glucuronic acid) with chromenol aglycones using glycosyltransferases .

-

Chemical condensation: Acid-catalyzed esterification between protected glucuronic acid and hydroxylated chromen derivatives.

A notable intermediate is 4-methylumbelliferone, which undergoes enzymatic glucuronidation in vivo to form related metabolites .

Challenges in Synthesis

-

Stereoselectivity: Achieving the correct -D-configuration requires chiral catalysts or enzymatic methods .

-

Protection/deprotection: Hydroxyl and carboxylic acid groups necessitate protective strategies to prevent side reactions.

Comparative Analysis with Related Compounds

Structural Analogues

| Compound | Key Differences | Bioactivity Comparison |

|---|---|---|

| 4-Methylumbelliferone | Lacks glucuronic acid moiety | Lower solubility, shorter half-life |

| Quercetin glucuronide | Additional hydroxyl groups on flavonoid | Higher antioxidant capacity |

| Alginic acid | Polysaccharide without chromene | Industrial use, no pharmacologic activity |

Metabolic Fate

This compound is a predicted metabolite of 5-hydroxy-6-[(E)-2-methoxyethenyl]-7-methyl-2H-chromen-2-one, formed via UDP-glucuronosyltransferase 1-1 (UGT1A1) . Compared to parent aglycones, glucuronides exhibit:

Pharmacokinetic and Toxicological Profile

Table 2: Key ADMET Predictions

| Parameter | Value/Outcome | Implication |

|---|---|---|

| Human Intestinal Absorption | 78.39% probability | Moderate oral bioavailability |

| Blood-Brain Barrier Penetration | 80% probability (non-penetrant) | Limited CNS activity |

| CYP3A4 Inhibition | 87.55% probability (non-inhibitor) | Low drug-drug interaction risk |

| Hepatotoxicity | 76.23% probability (non-toxic) | Favorable safety profile |

| Ames Mutagenicity | 65.64% probability (non-mutagenic) | Low genotoxic risk |

Toxicity Considerations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume